Thaliadine

Description

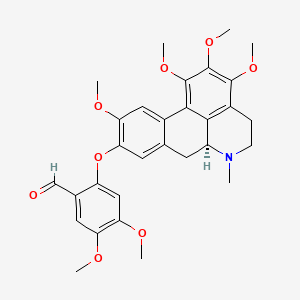

Thaliadine is a dimeric aporphine-benzylisoquinoline alkaloid primarily isolated from Thalictrum species, notably Thalictrum minus and Thalictrum cirrhosum. Structurally, it is identified as 3-Methoxyhemandaline with the molecular formula C₃₀H₃₅O₈N and a molecular weight of 537.2363 g/mol . It exists as a yellow viscous crystal and has demonstrated significant hypotensive activity in animal models, particularly in rabbits . This compound is part of a broader class of isoquinoline alkaloids, which are renowned for their diverse pharmacological properties, including antimicrobial, antitumor, and cardiovascular effects .

Properties

CAS No. |

67510-96-7 |

|---|---|

Molecular Formula |

C30H33NO8 |

Molecular Weight |

535.6 g/mol |

IUPAC Name |

2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C30H33NO8/c1-31-9-8-18-26-20(31)10-16-11-25(39-21-14-24(35-4)22(33-2)12-17(21)15-32)23(34-3)13-19(16)27(26)29(37-6)30(38-7)28(18)36-5/h11-15,20H,8-10H2,1-7H3/t20-/m0/s1 |

InChI Key |

CTIIMTXWHVNAII-FQEVSTJZSA-N |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thaliadine involves multiple steps, starting with the preparation of the dibenzoquinoline core. This core is then functionalized with methoxy groups through a series of reactions, including methylation and oxidation. The final step involves the attachment of the benzaldehyde moiety to the dibenzoquinoline core.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Thaliadine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted this compound derivatives, depending on the nucleophile used.

Scientific Research Applications

Thaliadine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Thaliadine involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence the activity of kinases and transcription factors.

Comparison with Similar Compounds

Key Structural Insights :

- This compound’s 3-methoxy group distinguishes it from Thaliadanine, which lacks this substitution .

- Thalicarpine’s bisbenzylisoquinoline framework and additional oxygen-containing functional groups contribute to its broader bioactivity .

Pharmacological Activity Comparison

Key Pharmacological Insights :

- This compound’s activity is narrowly focused on hypotension , unlike Thaliadanine and Thalicarpine, which exhibit dual therapeutic roles (e.g., antibacterial + hypotensive) .

- Thalicarpine has the broadest activity spectrum , including antitumor and antifungal effects, attributed to its complex dimeric structure .

Natural Sources and Extraction

Contradictions in Evidence :

- This compound’s isolation from T. cirrhosum in conflicts with other studies that report T. minus as the primary source . This discrepancy may reflect taxonomic variability or regional differences in plant alkaloid profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.